molecular formula C22H24N2O2S B3641319 N-(2-ethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)propanamide

N-(2-ethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B3641319
M. Wt: 380.5 g/mol
InChI Key: TUNAPAVWILLVIW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethoxyphenyl group, an ethyl-phenyl-thiazole moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The ethyl and phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.

    Amidation: The final step involves the formation of the propanamide group through an amidation reaction, where the thiazole derivative is reacted with 2-ethoxyphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Organolithium reagents or Grignard reagents in anhydrous solvents.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and phenyl groups.

    Reduction: Reduced forms of the thiazole ring or the amide group.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-(2-ethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)propanamide
  • N-(2-ethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
  • N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide

Uniqueness

N-(2-ethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-ethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-4-19-21(16-12-8-7-9-13-16)23-22(27-19)24(20(25)5-2)17-14-10-11-15-18(17)26-6-3/h7-15H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNAPAVWILLVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC=CC=C2OCC)C(=O)CC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-ethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)propanamide
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N-(2-ethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)propanamide
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N-(2-ethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)propanamide

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